molecular formula C10H22BrO3P B3039265 Diethyl (6-bromohexyl)phosphonate CAS No. 100462-72-4

Diethyl (6-bromohexyl)phosphonate

Cat. No.: B3039265
CAS No.: 100462-72-4
M. Wt: 301.16 g/mol
InChI Key: HIQKURBMYMZOMF-UHFFFAOYSA-N
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Description

Diethyl (6-bromohexyl)phosphonate is an organophosphorus compound with the molecular formula C10H22BrO3P and a molecular weight of 301.16 g/mol . It is characterized by the presence of a bromine atom and a phosphonic acid diethyl ester group. This compound is commonly used as a building block in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (6-bromohexyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of 6-bromohexanol with diethyl phosphite in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Quality control measures, such as NMR, HPLC, and GC analyses, are employed to verify the product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Diethyl (6-bromohexyl)phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize this compound under controlled conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, the major products can include azides, thiols, and ethers.

    Oxidation Products: Oxidation can lead to the formation of phosphonic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (6-chlorohexyl)phosphonate
  • Diethyl (6-iodohexyl)phosphonate
  • Diethyl (6-fluorohexyl)phosphonate

Uniqueness

Diethyl (6-bromohexyl)phosphonate is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Bromine is a better leaving group compared to chlorine, making the compound more reactive in substitution reactions. it is less reactive than iodine, offering greater stability under certain conditions .

Properties

IUPAC Name

1-bromo-6-diethoxyphosphorylhexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22BrO3P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9-11/h3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQKURBMYMZOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCBr)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22BrO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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